2-Methylisoindolin-4-amine
Overview
Description
2-Methylisoindolin-4-amine is a cyclic tertiary amine that has been identified as a substrate for monoamine oxidase B, an enzyme that plays a significant role in the metabolism of neurotransmitters in the brain. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
2-Methylisoindolin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition, particularly monoamine oxidase B.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its interaction with neurotransmitter metabolism.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
Target of Action
2-Methylisoindolin-4-amine is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is part of, are known to interact biochemically with their targets, leading to various changes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on isoindoline derivatives, a related compound, has predicted their affinities and some pharmacokinetic parameters .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
The synthesis of isoindoline derivatives, a related compound, has been explored under various conditions , suggesting that the action of this compound may also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoindolin-4-amine typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Methylisoindolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoindolines and isoindolinones, which have significant applications in medicinal chemistry and material science.
Comparison with Similar Compounds
2-Methylindoline: Similar in structure but lacks the amine group at the 4-position.
4-Aminoisoindoline: Similar but with an amino group at the 4-position instead of the methyl group.
2-Methylisoindolin-1-one: Similar but with a carbonyl group at the 1-position.
Uniqueness: 2-Methylisoindolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase B sets it apart from other isoindoline derivatives, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-methyl-1,3-dihydroisoindol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQCHOUSVHXNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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